(2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride
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Overview
Description
(2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. This particular compound features a bromophenyl group attached to the oxazole ring, making it a valuable intermediate in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the bromophenyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction between 4-bromobenzoyl chloride and an amino alcohol can yield the desired oxazole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in various binding interactions, while the oxazole ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
- (2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride
- (2-(4-Chlorophenyl)oxazol-4-yl)methanamine hydrochloride
- (2-(4-Fluorophenyl)oxazol-4-yl)methanamine hydrochloride
Comparison: Compared to its analogs, (2-(4-Bromophenyl)oxazol-4-yl)methanamine hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can enhance the compound’s ability to participate in substitution reactions and can also affect its biological activity .
Properties
IUPAC Name |
[2-(4-bromophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O.ClH/c11-8-3-1-7(2-4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFBYEMIMBOIFGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=CO2)CN)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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